molecular formula C13H12N2O2 B1176145 dehydrin-like protein, plant CAS No. 147882-96-0

dehydrin-like protein, plant

Cat. No.: B1176145
CAS No.: 147882-96-0
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Description

Definition and Molecular Characteristics

Dehydrin-like proteins constitute a distinct subset of Late Embryogenesis Abundant proteins that share structural and functional similarities with classical dehydrins while exhibiting unique characteristics that distinguish them from their well-characterized counterparts. These proteins are defined by their immunoreactivity with antibodies directed against the lysine-rich K-segment of dehydrins, yet they display variable thermostability properties that differentiate them from the characteristically thermostable dehydrins. The molecular architecture of dehydrin-like proteins encompasses a broad spectrum of molecular weights, ranging from approximately 10 to 100 kilodaltons in various plant species, with constitutive accumulation of thermostable variants typically occurring in the 50 to 70 kilodalton range.

The structural foundation of dehydrin-like proteins centers on the presence of conserved sequence motifs that are shared with classical dehydrins. The defining K-segment, characterized by the consensus sequence EKKGIMDKIKEKLPG, represents the most conserved motif and serves as the primary identifier for these proteins. However, recent molecular analyses have revealed that the conservation of this segment is not absolute, with the core motif [(D/E)KIK(D/E)K] being the most evolutionarily preserved region, while flanking sequences exhibit greater variability. The amphipathic properties of the K-segment enable the formation of secondary alpha-helical structures in the presence of ligands, while maintaining a fully disordered state in their absence.

Beyond the K-segment, dehydrin-like proteins may contain additional conserved motifs including the Y-segment [(V/T)D(E/Q)YGNP] and the S-segment [LHR(S/T)GS], which contribute to their functional diversity. The Y-segment, often present in up to three tandem repeats near the amino-terminus, contains highly conserved asparagine and glycine residues in its carboxy-terminal region. The S-segment, characterized by serine repeats, frequently precedes the K-segment and serves as a phosphorylation target that influences protein localization and interactions. Recent discoveries have identified additional motifs, including the 18-residue F-segment [EXXDRGXFDFX(G/K)] and the 15-residue H-segment, expanding our understanding of dehydrin-like protein diversity.

The chemical composition of dehydrin-like proteins reflects their specialized function in stress protection. These proteins exhibit high hydrophilicity due to an abundance of polar and charged amino acids, particularly glycine, which contributes to their flexible structure. The excess of polar residues impacts their hydrophobicity and results in the characteristic disorganization of the polypeptide chain under normal conditions. This intrinsically disordered nature allows them to maintain structural plasticity while interacting with various cellular components, including phospholipid membranes, proteins, and organellar structures.

Historical Context and Discovery

The discovery of dehydrin-like proteins emerged from investigations into plant responses to environmental stress, building upon earlier work on dehydration-induced proteins. The first observations of dehydration-induced proteins in plants occurred in 1989 through comparative complementary deoxyribonucleic acid studies of barley and corn under drought conditions. These initial investigations established the foundation for understanding proteins that accumulate during water stress and laid the groundwork for subsequent identification of the broader protein family.

The terminology "dehydrin" was established to describe proteins that showed consistent accumulation patterns during dehydrative stress conditions, and these proteins were subsequently identified as the genetic basis of drought tolerance mechanisms in plants. However, the recognition of dehydrin-like proteins as a distinct category emerged from observations that not all stress-responsive proteins with dehydrin-like immunoreactivity exhibited the characteristic thermostability of classical dehydrins. This discovery led to the development of the "dehydrin-like" or "dehydrin-related" classification to encompass proteins that shared antigenic properties with dehydrins but displayed variable heat sensitivity.

The first direct genetic evidence demonstrating the protective role of dehydrins during osmotic shock was established in 2005 using the moss Physcomitrella patens. This landmark study employed knockout gene methodology to interfere with dehydrin functionality, revealing that wild-type organisms could recover to 94 percent of their fresh weight following salt and osmotic stress, while mutant variants achieved only 39 percent recovery. These findings provided crucial experimental validation of the protective mechanisms associated with dehydrin family proteins.

Subsequent research expanded the understanding of dehydrin-like proteins through investigations of their subcellular distribution and organellar associations. Studies in cereals revealed the presence of these proteins in mitochondria, with five putative dehydrins identified in winter wheat, rye, and maize seedlings. The discovery that two polypeptides of 63 and 52 kilodaltons were thermostable and present across multiple species provided evidence for conserved protective mechanisms in plant organelles. These findings established the conceptual framework for understanding dehydrin-like proteins as a diverse group of stress-protective molecules with varied subcellular targeting and functional specialization.

Relationship to Dehydrins and Late Embryogenesis Abundant Protein Family

Dehydrin-like proteins occupy a unique position within the Late Embryogenesis Abundant protein family, serving as intermediates between classical dehydrins and other stress-responsive proteins. The Late Embryogenesis Abundant protein family encompasses seven distinct groups based on conserved motifs, with dehydrins constituting Group II of this classification system. This family relationship reflects shared evolutionary origins and functional similarities while acknowledging the specialized characteristics that distinguish dehydrin-like proteins from their classical counterparts.

The classification of dehydrin-like proteins within the Late Embryogenesis Abundant framework is based on their immunological cross-reactivity with dehydrin-specific antibodies and their accumulation patterns during stress conditions. However, these proteins exhibit greater structural and functional diversity compared to classical dehydrins, particularly in their thermostability properties and subcellular localization patterns. While classical dehydrins are characteristically thermostable and primarily localized in the cytoplasm and nucleus, dehydrin-like proteins display variable heat sensitivity and have been identified in multiple organellar compartments.

The relationship between dehydrins and dehydrin-like proteins is further complicated by the discovery of novel protein architectures that challenge traditional classification systems. Recent phylogenetic analyses have revealed that angiosperm dehydrins can be assigned to three orthologous groups characterized by the presence of H-, F-, or Y-segments. This phylogenetic framework suggests that the traditional structural subgroups based on K-, Y-, and S-segment arrangements may not fully capture the evolutionary relationships and functional specialization within the protein family.

The subcellular distribution patterns of dehydrin-like proteins provide additional evidence for their specialized roles within the Late Embryogenesis Abundant protein family. While classical dehydrins are predominantly found in the cytoplasm and nucleus, dehydrin-like proteins have been identified in mitochondria, chloroplasts, and peroxisomes. This expanded subcellular presence suggests that dehydrin-like proteins have evolved specialized targeting mechanisms and functions that complement the protective roles of classical dehydrins in different cellular compartments.

Protein Type Molecular Weight Range Thermostability Primary Localization Conserved Motifs
Classical Dehydrins 9-2000 kDa High Cytoplasm, Nucleus K-segment (required), Y-segment, S-segment
Dehydrin-like Proteins 10-100 kDa Variable Mitochondria, Chloroplasts, Peroxisomes K-segment, Variable additional motifs
Thermostable Dehydrin-like 50-70 kDa High Multiple organelles K-segment, Additional conserved regions
Thermolabile Dehydrin-like 10-50 kDa Low Organellar matrix K-segment, Stress-inducible motifs

Significance in Plant Stress Physiology

Dehydrin-like proteins play essential roles in plant stress physiology through multiple protective mechanisms that safeguard cellular integrity during environmental challenges. Their significance extends beyond simple stress tolerance to encompass fundamental aspects of cellular homeostasis and organellar function under adverse conditions. The unique properties of these proteins enable them to function as molecular chaperones, membrane stabilizers, and reactive oxygen species scavengers, providing multi-layered protection against the damaging effects of abiotic stress.

The protective mechanisms employed by dehydrin-like proteins involve direct interactions with cellular membranes and proteins that become destabilized during stress conditions. The amphipathic properties of the K-segment enable these proteins to associate with phospholipid membranes, where they can stabilize membrane structure and prevent phase transitions that would compromise cellular integrity. This membrane-protective function is particularly crucial in organelles such as mitochondria and chloroplasts, where membrane stability is essential for maintaining energy production and metabolic processes during stress.

The role of dehydrin-like proteins in organellar protection represents a critical aspect of their physiological significance. Mitochondrial dehydrin-like proteins accumulate in response to cold, drought, freezing, and abscisic acid treatment, suggesting their involvement in protecting these energy-producing organelles from stress-induced damage. The localization of these proteins in the mitochondrial matrix positions them to protect soluble enzymes from denaturation, while membrane-associated forms can stabilize the structural integrity of mitochondrial membranes. Similarly, chloroplast-localized dehydrin-like proteins contribute to the protection of photosynthetic machinery and thylakoid membranes during dehydrative stress.

The regulatory networks controlling dehydrin-like protein expression integrate multiple signaling pathways that respond to environmental stress. Abscisic acid signaling represents a primary regulatory mechanism, with dehydrin-like proteins serving as downstream effectors of this stress hormone. The mitogen-activated protein kinase cascade and calcium signaling pathways also contribute to the regulation of these proteins, creating a complex network that enables rapid and specific responses to different types of stress. This sophisticated regulatory control ensures that dehydrin-like proteins accumulate at appropriate times and locations to provide maximum protective benefit.

The significance of dehydrin-like proteins in plant stress physiology is further emphasized by their potential applications in agricultural biotechnology. Overexpression studies have demonstrated that enhanced levels of specific dehydrin-like proteins can improve plant tolerance to oxidative stress, osmotic stress, and pH stress. These findings suggest that genetic engineering approaches targeting dehydrin-like proteins could contribute to the development of crop varieties with enhanced stress tolerance. The identification of stress-specific protein variants also opens possibilities for targeted improvements that address particular environmental challenges faced by agricultural systems.

Stress Type Responsive Protein Size Accumulation Pattern Protective Mechanism Subcellular Target
Cold Stress 25-50 kDa, 63 kDa Rapid induction Membrane stabilization Mitochondria, Chloroplasts
Drought Stress 52-70 kDa Sustained accumulation Protein protection Matrix, Cytoplasm
Osmotic Stress 10-100 kDa variable Dose-dependent Enzyme stabilization Multiple compartments
Oxidative Stress 63 kDa primarily Stress-specific Reactive oxygen species binding Peroxisomes, Mitochondria

Properties

CAS No.

147882-96-0

Molecular Formula

C13H12N2O2

Synonyms

dehydrin-like protein, plant

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Other LEA Proteins

Dehydrin-like proteins are distinguished from other LEA classes by their unique motif composition and structural dynamics:

Feature Dehydrin-like Proteins Other LEA Proteins (e.g., Class I, III) References
Conserved Motifs K-segment, Y-segment, S motif (phosphorylated) Class I: 20-mer repeats; Class III: Poly-A stretches
Thermostability Variable (some thermolabile under stress) Generally thermostable
Molecular Weight 10–100 kDa (plant-specific); fungal: ~25–45 kDa Class I: 10–30 kDa; Class III: 15–50 kDa
Structural Order Intrinsically disordered in unbound state Variable; some adopt α-helical structures in dehydration

For example, fungal dehydrin-like proteins (e.g., AbDhn1-3 in Alternaria brassicicola) lack K-segments but contain asparagine-proline-arginine (DPR) motifs, which are critical for oxidative stress tolerance and pathogenicity . In contrast, plant dehydrin-like proteins retain K-segments for membrane stabilization .

Subcellular Localization and Stress-Specific Accumulation

Dehydrin-like proteins exhibit dynamic localization compared to canonical dehydrins and other stress-related proteins:

Protein Type Primary Localization Stress Conditions References
Plant Dehydrin-like Mitochondria, vacuoles, cytosol Cold, heat, drought, ABA treatment
Canonical Dehydrins Cytosol, plasma membrane, nucleus Dehydration, freezing, salinity
Fungal Dehydrin-like Peroxisomes, cytosol Oxidative stress, temperature extremes
Heat Shock Proteins Cytosol, chloroplasts, endoplasmic reticulum Heat, oxidative stress

In Brassica oleracea mitochondria, dehydrin-like proteins (10–100 kDa) accumulate constitutively but increase significantly under cold stress, whereas heat stress induces specific isoforms in inflorescence mitochondria . By contrast, canonical dehydrins in Zea mays are vacuolar and cytosolic, with roles in calcium-dependent chaperone activity .

Functional Roles in Stress Response Compared to Similar Proteins

Dehydrin-like proteins mitigate stress through mechanisms distinct from other LEA proteins and ROS-scavenging enzymes:

  • Membrane Stabilization: Bind phospholipid bilayers to prevent leakage under dehydration, a function shared with canonical dehydrins but absent in most class I/III LEA proteins .
  • Chaperone Activity : Protect mitochondrial and vacuolar proteins during stress, akin to heat shock proteins (HSPs), but without ATP dependence .
  • ROS Scavenging : Neutralize free radicals via hydrophilic regions, complementing enzymes like superoxide dismutase (SOD) .

Interaction with Organelles and Membranes

Dehydrin-like proteins show stronger associations with organelles than canonical dehydrins:

Interaction Partner Dehydrin-like Proteins Canonical Dehydrins References
Mitochondria Matrix and membrane-associated (e.g., Brassica) Rare
Vacuoles Calcium-binding (e.g., VCaB45 in Vicia faba) Common (e.g., maize dehydrins)
Plastids Limited evidence Not reported
Nuclear Membranes Indirect (via ROS signaling) Direct (e.g., Rab17 in maize)

Evolutionary Conservation and Cross-Species Comparisons

Dehydrin-like proteins are evolutionarily divergent:

  • Plants vs. Fungi : Plant dehydrin-like proteins retain K-segments, while fungal homologs (e.g., AbDhn1-3) rely on DPR motifs for stress adaptation .
  • Thermotolerance : Plant dehydrin-like proteins in Pyrus communis microshoots accumulate at 31–82 kDa during cold acclimation, whereas cereal mitochondrial isoforms (50–70 kDa) are constitutively expressed .
  • Genetic Engineering : Heterologous expression of Ammopiptanthus mongolicus AmCIP in tobacco enhances cold tolerance, demonstrating functional conservation across species .

Preparation Methods

Tissue Selection and Homogenization

Dehydrins accumulate in seeds, roots, and vegetative tissues under stress conditions. For example, buckwheat (Fagopyrum esculentum) seeds were homogenized in a buffer containing protease inhibitors, followed by heat treatment to precipitate non-dehydrin proteins. Similarly, radish (Raphanus sativus) taproots were minced and homogenized in 1 M NaCl to solubilize dehydrins from pelleted cellular debris.

Heat-Stable Protein Enrichment

A hallmark of dehydrins is their thermostability. In cowpea (Vigna unguiculata), heating crude extracts to 70°C for 10 minutes precipitated ~80% of total proteins while retaining dehydrins in solution. This step achieved a 4-fold purification factor, critical for subsequent chromatography.

Ammonium Sulfate Fractionation

Buckwheat dehydrin was precipitated using 10–45% saturated ammonium sulfate, yielding a 31.1% pure fraction after ion-exchange chromatography. This method removed contaminating legumin proteins, which co-eluted during initial steps.

Immobilized Metal Affinity Chromatography (IMAC)

Arabidopsis dehydrins (RAB18, LTI29, LTI30, COR47) expressed in E. coli were purified via IMAC, leveraging their inherent affinity for immobilized metal ions without requiring histidine tags. This step achieved >95% purity when combined with heat treatment and ion-exchange chromatography.

Anion-Exchange Chromatography

Radish dehydrin purification employed a HiTrap Q Fast Flow column, resolving a 20-kDa protein with 96.1% purity. The protocol yielded 21 mg of dehydrin per kg of fresh taproot, surpassing earlier methods using spinach leaves (2.55 mg/kg).

Gel Filtration and Final Polishing

Final purification often involves size-exclusion chromatography. Buckwheat dehydrin was polished using a Sephacryl S-200 column, separating it from a 16-kDa contaminant. Similarly, cowpea dehydrin required Superdex 75 chromatography to isolate a 35-kD monomeric form.

Recombinant Expression Systems

Bacterial Expression of Dehydrins

Arabidopsis dehydrins (RAB18, COR47) were cloned into pET vectors and expressed in E. coli BL21(DE3). Induction with 0.5 mM IPTG at 16°C for 20 hours maximized soluble protein yields (2.8–12.5 mg/L culture).

Tag-Free Purification Strategies

The Picea wilsonii dehydrin PicW1 was expressed as an intein fusion protein, enabling tag-free elution via chitin affinity chromatography. This method yielded 20 mg/L of pure protein after Superdex 200 gel filtration.

Challenges in Recombinant Production

Despite high yields, recombinant dehydrins often require renaturation. For example, Ipomoea pes-caprae dehydrin (IpDHN) formed inclusion bodies in E. coli, necessitating urea denaturation and stepwise dialysis for refolding.

Analytical Validation and Functional Assays

SDS-PAGE and Immunoblotting

Dehydrins exhibit anomalous migration on SDS-PAGE due to their disordered structure. Radish dehydrin (predicted 20 kDa) migrated at ~24 kDa, consistent with its high glycine content. Western blotting using anti-K-segment antibodies confirmed identity.

Mass Spectrometry and Peptide Mapping

Edman degradation and MALDI-TOF MS verified buckwheat dehydrin’s K-segment (KIKLPG) and glycine-rich regions. Similarly, radish dehydrin shared 80% sequence homology with Arabidopsis AtHIRD11, confirmed by LC-MS/MS.

Cryoprotective Activity Assays

Purified radish dehydrin demonstrated cryoprotective activity for malate dehydrogenase (MDH), with a PD50 (protective dose 50%) of 0.15 g/L, outperforming glycerol (PD50: 4.2 g/L).

Comparative Analysis of Purification Protocols

Table 1: Yield and Purity of Dehydrin-Like Proteins Across Plant Species

Plant SourceTissuePurification StepsYield (mg/kg FW)Purity (%)Reference
RadishTaprootNaCl extraction, IMAC, DEAE21.096.1
BuckwheatSeedHeat, (NH4)2SO4, Ion-Exchange, SEC5.980.7
CowpeaSeedHeat, Cation-Exchange, SEC26.8*90.0
SpinachLeafHeat, Hydroxyapatite, SEC2.5585.0
*Yield reported on dry weight basis; converted assuming 10% moisture.

Table 2: Key Chromatography Resins for Dehydrin Purification

Resin TypeTarget StepExample ApplicationElution Condition
HiTrap Chelating HPIMACRadish dehydrin (RsDHN)0–1 M imidazole gradient
DEAE-ToyopearlAnion ExchangeBuckwheat dehydrin0–1 M NaCl gradient
Superdex 75Size ExclusionCowpea dehydrin20 mM Tris, 150 mM NaCl

Challenges and Optimizations

Scalability for Industrial Applications

Radish taproots provided 21 mg/kg FW dehydrin, making them viable for large-scale production. In contrast, recombinant systems, while scalable, face challenges in maintaining bioactivity post-refolding.

Functional Validation in Transgenic Systems

Overexpression of IpDHN in Arabidopsis enhanced drought and salt tolerance, validated through ROS scavenging assays and stress-responsive gene expression .

Q & A

Q. How can dehydrin-like proteins be detected and quantified in plant tissues under stress conditions?

Dehydrin-like proteins are typically detected using immunoblotting with dehydrin-specific antibodies. For example, in soybean seeds subjected to drought stress, 28 and 32 kDa dehydrins were identified via SDS-PAGE and western blotting . Quantification can be enhanced by combining ELISA with stress-specific induction protocols, such as gradual vs. sudden drought treatments, to assess accumulation kinetics . Tissue-specific localization is achieved through immunogold labeling, as demonstrated in Pistacia vera buds, where dehydrins were concentrated in palisade-like cells .

Q. What experimental conditions induce dehydrin-like protein expression in plants?

Dehydrin accumulation is triggered by dehydration-related stresses: drought, cold, salinity, and osmotic imbalance. For instance, cold acclimation in barley induced an 80-kDa dehydrin linked to freezing tolerance . In Arabidopsis thaliana, tissue-specific dehydrin expression was observed under low temperature, ABA treatment, and high salinity, with root and leaf tissues showing distinct accumulation patterns . Standard protocols involve controlled stress application (e.g., PEG-induced osmotic stress) followed by protein extraction at defined developmental stages .

Q. What are the primary subcellular localizations of dehydrin-like proteins?

Dehydrins are cytoplasmic but lack organelle-specific targeting in some species, as shown in Pistacia vera . However, mitochondrial localization was reported in cold-treated cereals, where heat-stable dehydrins correlated with cryotolerance . Vacuolar dehydrins like VCaB45 in celery bind calcium in a phosphorylation-dependent manner, suggesting compartment-specific functional specialization . Immunolocalization and subcellular fractionation are critical for resolving these patterns .

Q. How do dehydrin-like proteins contribute to abiotic stress tolerance at a basic physiological level?

Dehydrins stabilize cellular structures under stress via chaperone-like activity and membrane protection. For example, Lti30, a K-segment-rich dehydrin, binds phospholipid membranes electrostatically, lowering lipid phase transition temperatures to mitigate cold damage . In vitro assays using circular dichroism (CD) spectroscopy revealed unstructured conformations in soybean dehydrins, enabling flexible interactions with denatured proteins or membranes .

Advanced Research Questions

Q. How can structural disorder in dehydrin-like proteins be reconciled with their functional specificity?

Despite intrinsic disorder, dehydrins adopt context-dependent conformations. CD spectroscopy of recombinant GmDHN1 from soybean showed temperature-dependent structural shifts, suggesting conformational plasticity critical for cryoprotection . Advanced techniques like NMR and molecular dynamics simulations are needed to resolve transient binding motifs (e.g., the K-segment) and their interactions with membranes or nucleic acids .

Q. What molecular mechanisms regulate dehydrin-lipid interactions under stress?

Electrostatic interactions dominate dehydrin-membrane binding. Lti30 preferentially associates with negatively charged phospholipids (e.g., phosphatidic acid), with binding strength modulated by pH and phosphorylation . Phosphorylation by protein kinase C enhances membrane dissociation, acting as a regulatory switch. Lipid vesicle aggregation assays and surface plasmon resonance (SPR) are used to quantify these interactions .

Q. How do post-translational modifications (PTMs) influence dehydrin function?

Phosphorylation regulates dehydrin activity. In celery, vacuolar VCaB45 binds calcium only when phosphorylated, a process reversible by alkaline phosphatase treatment . Casein kinase II phosphorylates specific serine residues, altering calcium-binding capacity. PTM mapping via mass spectrometry and site-directed mutagenesis can elucidate functional domains .

Q. What genomic and evolutionary insights explain the diversity of dehydrin-like proteins?

Comparative genomics reveals conserved motifs (e.g., K-, S-, and Y-segments) across vascular plants, with lineage-specific expansions in stress-tolerant species . Phylogenetic analysis of Cornus sericea dehydrins linked gene duplication events to xylem supercooling adaptation . Genome-wide association studies (GWAS) in barley identified dehydrin alleles (e.g., Dhn1, Dhn2) correlated with freezing tolerance .

Q. How do dehydrin-like proteins interact with other stress-response pathways, such as redox signaling?

Dehydrins like ZmDHN13 in maize scavenge reactive oxygen species (ROS) under oxidative stress. Functional assays using H2O2-treated transgenic plants showed reduced lipid peroxidation in dehydrin-overexpressing lines . Redox-sensitive residues (e.g., cysteine) in dehydrins may act as thiol-switches, though this requires validation via redox proteomics .

Q. What contradictions exist in dehydrin functional studies, and how can they be resolved?

Discrepancies arise from dual roles (e.g., storage vs. stress protection in Pistacia vera dehydrins) and tissue-specific effects. For instance, mitochondrial dehydrins in cereals improve cryotolerance , but their absence in some species suggests functional redundancy. Multi-omics integration (transcriptomics, proteomics, metabolomics) and gene-editing (CRISPR) in model plants can clarify context-dependent roles .

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